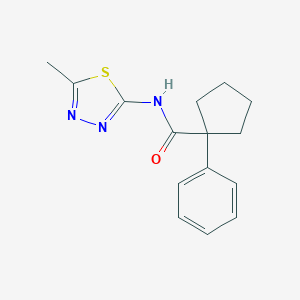![molecular formula C17H12N4O2 B263127 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B263127.png)
3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one is a quinazoline derivative that has shown potential in various scientific research applications. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects certain biochemical and physiological processes. In
Wirkmechanismus
The mechanism of action of 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one is not fully understood. However, it has been proposed that the compound inhibits certain enzymes and pathways that are essential for cancer cell growth and survival. It has also been proposed that the compound disrupts the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of fungi and bacteria, and reduce inflammation. In addition, it has been found to have low toxicity towards normal cells, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one in lab experiments include its potential as a new anticancer, antifungal, and antibacterial agent. Its low toxicity towards normal cells also makes it a promising candidate for further research. However, one limitation is that the compound may have limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further research is needed to determine its efficacy in vivo and its potential as a therapeutic agent for various diseases.
Synthesemethoden
There are various methods for synthesizing 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one. One method involves the reaction of 2-aminobenzamide with 5-phenyl-1,3,4-oxadiazole-2-carbaldehyde in the presence of acetic acid and methanol. Another method involves the reaction of 2-aminobenzamide with 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid in the presence of thionyl chloride and triethylamine. Both methods have been reported to yield the desired compound in good yields.
Wissenschaftliche Forschungsanwendungen
3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one has shown potential in various scientific research applications. It has been found to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger. In addition, it has been found to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
Molekularformel |
C17H12N4O2 |
|---|---|
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C17H12N4O2/c22-17-13-8-4-5-9-14(13)18-11-21(17)10-15-19-20-16(23-15)12-6-2-1-3-7-12/h1-9,11H,10H2 |
InChI-Schlüssel |
KNKBLVJUKMWQSY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CN3C=NC4=CC=CC=C4C3=O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CN3C=NC4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263051.png)
![4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B263053.png)

![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)
![N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide](/img/structure/B263059.png)
![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)
![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)
![N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263070.png)

![2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B263075.png)
